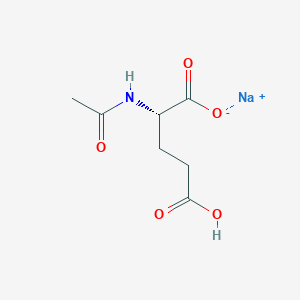
sodium (S)-2-acetamido-4-carboxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (S)-2-acetamido-4-carboxybutanoate is a chemical compound that belongs to the class of amino acids It is a derivative of aspartic acid, where the amino group is acetylated, and the carboxyl group is in the form of a sodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (S)-2-acetamido-4-carboxybutanoate typically involves the acetylation of aspartic acid followed by neutralization with sodium hydroxide. The general steps are as follows:
Acetylation: Aspartic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl aspartic acid.
Neutralization: The N-acetyl aspartic acid is then neutralized with sodium hydroxide to form the sodium salt of (S)-2-acetamido-4-carboxybutanoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors and continuous neutralization processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-acetamido-4-carboxybutanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to aspartic acid and acetic acid under acidic or basic conditions.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Aspartic acid and acetic acid.
Oxidation: Oxo derivatives of the original compound.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Sodium (S)-2-acetamido-4-carboxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of sodium (S)-2-acetamido-4-carboxybutanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Sodium (S)-2-acetamido-3-carboxypropanoate: Similar structure but with a shorter carbon chain.
Sodium (S)-2-acetamido-5-carboxypentanoate: Similar structure but with a longer carbon chain.
Uniqueness
Sodium (S)-2-acetamido-4-carboxybutanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its acetylated amino group and carboxylate form make it particularly useful in various applications compared to its analogs.
Properties
CAS No. |
20640-61-3 |
|---|---|
Molecular Formula |
C7H10NNaO5 |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
sodium;(2S)-2-acetamidopentanedioate;hydron |
InChI |
InChI=1S/C7H11NO5.Na/c1-4(9)8-5(7(12)13)2-3-6(10)11;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1/t5-;/m0./s1 |
InChI Key |
OSORPTFXMHWGNO-JEDNCBNOSA-M |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
Isomeric SMILES |
[H+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+] |
Canonical SMILES |
[H+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Monosodium N-acetylglutamate; Sodium N-acetylglutamate (1:1); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















